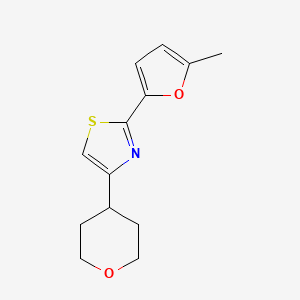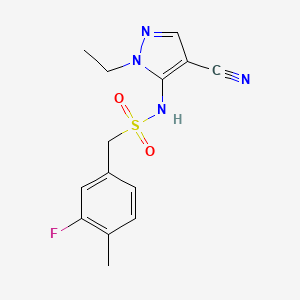![molecular formula C14H18N2O2S B7633263 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)
2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one, also known as MPP, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. MPP belongs to the pyrido[1,2-a]pyrimidin-4-one family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood, but studies have suggested that it may exert its anti-cancer effects through the inhibition of DNA synthesis and cell cycle progression. 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one has also been shown to modulate the activity of various signaling pathways involved in cell proliferation and survival, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one has been shown to exhibit a range of other biochemical and physiological effects. Studies have suggested that 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one may have anti-inflammatory and antioxidant properties, and may also exhibit neuroprotective effects. 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one has also been shown to modulate the activity of various enzymes and receptors, including COX-2, iNOS, and NMDA receptors.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one for lab experiments is its high potency and selectivity. 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one has been shown to exhibit potent anti-cancer activity at low concentrations, and is highly selective for cancer cells compared to normal cells. However, one of the limitations of 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one. One area of interest is in the development of novel 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one analogs with improved solubility and pharmacokinetic properties. Another area of interest is in the use of 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one and to identify its molecular targets.
Synthesis Methods
The synthesis of 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one involves a multi-step process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyrido[1,2-a]pyrimidin-4-one intermediate. This intermediate is then reacted with 3-chloropropyl methyl sulfide to form 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
2-(3-methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11-5-3-6-16-13(17)9-12(15-14(11)16)10-19-8-4-7-18-2/h3,5-6,9H,4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCJKHMTAXVLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)CSCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]hept-6-yn-1-one](/img/structure/B7633182.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)
![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)


![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)
